Egfr-IN-92

EGFR Allosteric inhibitor NSCLC

Select Egfr-IN-92 for studies requiring non-ATP-competitive, allosteric inhibition of EGFR T790M/L858R. This type III scaffold is optimal for C797S resistance modeling and SAR campaigns distinct from covalent TKIs like osimertinib.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B12367735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-92
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)NC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H19N3O3/c1-14-21(17-9-2-4-11-19(17)23-14)22(18-10-3-5-12-20(18)26)24-15-7-6-8-16(13-15)25(27)28/h2-13,22-24,26H,1H3
InChIKeyMBDDNZICMBMNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-92 for Advanced NSCLC Research: A Small-Molecule Allosteric EGFR T790M/L858R Inhibitor


Egfr-IN-92 (also designated compound 15) is a small-molecule type III allosteric inhibitor targeting the T790M/L858R double-mutant form of the epidermal growth factor receptor (EGFR) [1]. This compound exhibits antiproliferative activity against the H1975 non-small cell lung cancer (NSCLC) cell line, which endogenously expresses the L858R/T790M double mutation [1]. It is primarily utilized as a research tool to investigate allosteric inhibition mechanisms in drug-resistant NSCLC models.

Why Egfr-IN-92 Cannot Be Substituted by ATP-Competitive EGFR TKIs in L858R/T790M Models


The fundamental mechanistic difference between Egfr-IN-92 and standard ATP-competitive tyrosine kinase inhibitors (TKIs) like osimertinib or rociletinib prevents direct interchangeability. Egfr-IN-92 is a type III allosteric inhibitor that binds outside the ATP-binding pocket, locking the kinase in an inactive conformation [1]. This mechanism is critical in the context of the T790M gatekeeper mutation, which confers resistance to first- and second-generation ATP-competitive TKIs by increasing ATP affinity. While third-generation TKIs like osimertinib overcome T790M via covalent binding to C797, they remain vulnerable to the emergent C797S mutation. As an allosteric modulator, Egfr-IN-92 represents a distinct pharmacological class for probing double-mutant EGFR biology without the confounding effects of ATP-site competition [1].

Quantitative Differentiation of Egfr-IN-92 from ATP-Competitive EGFR Inhibitors


Mechanistic Differentiation: Allosteric Inhibition vs. ATP-Competitive Binding

Egfr-IN-92 operates as a type III allosteric inhibitor, a mechanism fundamentally distinct from the ATP-competitive binding of comparators like osimertinib and rociletinib [1]. While ATP-competitive inhibitors directly block the catalytic site, Egfr-IN-92 binds to an adjacent allosteric pocket, inducing an inactive kinase conformation [1]. This mechanistic divergence has critical implications for overcoming resistance mutations that alter the ATP-binding pocket, such as C797S, which can emerge after treatment with covalent ATP-competitive inhibitors. This is a qualitative, class-level differentiation based on the compound's defined mechanism of action.

EGFR Allosteric inhibitor NSCLC T790M L858R

Cellular Antiproliferative Activity in H1975 NSCLC Cells Compared to Osimertinib and Rociletinib

Egfr-IN-92 demonstrates antiproliferative activity in the H1975 cell line, which harbors the L858R/T790M double mutation [1]. The primary publication reports a micromolar-range IC50 for Egfr-IN-92 in H1975 cells, with data presented as a mean of three independent experiments [1]. In contrast, the ATP-competitive inhibitors osimertinib and rociletinib exhibit significantly higher potency in the same cell line, with reported IC50 values in the low nanomolar range [REFS-2, REFS-3]. This cross-study comparison highlights that while Egfr-IN-92 is a validated tool for allosteric EGFR inhibition, its cellular potency is not equivalent to clinical-stage ATP-competitive TKIs. The value of Egfr-IN-92 lies in its distinct binding site and mechanism, not in its absolute potency.

H1975 NSCLC Antiproliferative IC50 EGFR T790M/L858R

Allosteric Mechanism Implies Potential Activity in C797S-Mutant Backgrounds

A critical limitation of covalent, ATP-competitive EGFR inhibitors like osimertinib is the emergence of the C797S mutation, which prevents covalent bond formation and leads to clinical resistance. As a type III allosteric inhibitor, Egfr-IN-92 binds outside the ATP pocket and does not rely on interaction with C797 [1]. By class-level inference, compounds with this mechanism are predicted to retain activity against the L858R/T790M/C797S triple-mutant kinase, a hypothesis supported by the activity of structurally related allosteric inhibitors like EAI045 and JBJ-09-063 [2]. While direct data for Egfr-IN-92 against C797S are not yet published, its allosteric mechanism provides a strong rationale for its use in probing resistance pathways that defeat ATP-competitive TKIs.

EGFR C797S Allosteric inhibitor Drug resistance NSCLC

Optimal Research Applications for Egfr-IN-92 in Oncology and Chemical Biology


Investigating Allosteric Regulation of Drug-Resistant EGFR in H1975 NSCLC Models

Egfr-IN-92 is ideally suited for cellular and biochemical studies aimed at dissecting the allosteric control of EGFR signaling in the context of the L858R/T790M double mutation. Its micromolar potency in H1975 cells [1] makes it a viable tool for mechanistic studies where complete pathway inhibition is not required, but where a distinct binding mode is critical for experimental design. Researchers can use Egfr-IN-92 to compare the downstream signaling effects (e.g., on AKT and ERK phosphorylation) of allosteric vs. ATP-competitive inhibition, thereby elucidating the unique biological consequences of locking the kinase in an inactive conformation via an allosteric pocket.

Serving as a Chemical Starting Point for Medicinal Chemistry Optimization

The primary publication identifies Egfr-IN-92 (compound 15) as a product of a structure-activity relationship (SAR) study and explicitly states it is a 'promising starting point for further hit-to-lead optimisation' [1]. As a small-molecule scaffold (MW 373.40) with a defined allosteric binding pose, Egfr-IN-92 is an excellent candidate for medicinal chemistry campaigns focused on developing novel allosteric EGFR inhibitors with improved potency and drug-like properties. Procurement of Egfr-IN-92 enables research groups to generate derivative libraries, conduct co-crystallization studies, and perform further SAR exploration aimed at overcoming the potency limitations of this early-stage hit compound.

Probing EGFR-Dependent Signaling in T790M-Positive, Osimertinib-Resistant Cell Models

Given the class-level inference that allosteric EGFR inhibitors can overcome the C797S resistance mutation that arises after osimertinib treatment [2], Egfr-IN-92 can be strategically employed in cellular models of acquired osimertinib resistance. By using Egfr-IN-92 in isogenic cell line pairs (e.g., H1975 parental vs. H1975 Osimertinib-Resistant), researchers can determine the extent to which EGFR signaling remains dependent on kinase activity and assess the therapeutic potential of targeting the allosteric site in a clinically relevant resistance setting. This application leverages the compound's unique mechanism rather than its absolute potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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